7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
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Overview
Description
7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a heterocyclic compound that features a benzothiazole ring fused with a tetrahydro structure and a methoxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the condensation of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine . This reaction is carried out in the presence of a base such as pyridine in ethanol, leading to the formation of the desired oxime ether.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxyimino group plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Cefpirome: A zwitterionic 7-methoxyimino cephalosporin with antibacterial activity.
Cefepime: Another 7-methoxyimino cephalosporin known for its broad-spectrum antibacterial properties.
Cefclidin: Similar to cefpirome and cefepime, it is used for its potent antibacterial effects.
Uniqueness
7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is unique due to its specific structural features, including the benzothiazole ring and the methoxyimino group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1883022-66-9 |
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Molecular Formula |
C8H11N3OS |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
7-methoxyimino-5,6-dihydro-4H-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H11N3OS/c1-12-11-6-4-2-3-5-7(6)13-8(9)10-5/h2-4H2,1H3,(H2,9,10) |
InChI Key |
JINSUVKOWMQGSF-UHFFFAOYSA-N |
SMILES |
CON=C1CCCC2=C1SC(=N2)N |
Canonical SMILES |
CON=C1CCCC2=C1SC(=N2)N |
solubility |
not available |
Origin of Product |
United States |
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